

An In-depth Technical Guide to Methyl 2-chloro-5-methylbenzoate

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Compound of Interest

Compound Name: Methyl 2-chloro-5-methylbenzoate

Cat. No.: B1456644

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This guide provides a comprehensive technical overview of **methyl 2-chloro-5-methylbenzoate**, a key chemical intermediate. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's synthesis, properties, and reactivity, offering field-proven insights into its application.

Compound Identification and Nomenclature

The topic of this guide is the specific aromatic ester, **methyl 2-chloro-5-methylbenzoate**. Due to the potential for ambiguity with its isomers, it is crucial to establish its precise identity. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **methyl 2-chloro-5-methylbenzoate**. It is the methyl ester of 2-chloro-5-methylbenzoic acid.

It is critical to distinguish this compound from its isomers, such as methyl 5-chloro-2-methylbenzoate, as the positioning of the chloro and methyl substituents on the benzene ring significantly influences the molecule's steric and electronic properties, and consequently its reactivity and utility in synthesis.

Compound Structure:

Caption: 2D Structure of **Methyl 2-chloro-5-methylbenzoate**

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for **methyl 2-chloro-5-methylbenzoate** is not widely published, its properties can be reliably inferred from its parent carboxylic acid, 2-chloro-5-methylbenzoic acid, and by comparison with related benzoate esters.

Table 1: Physicochemical Properties

| Property | Value (Inferred/Experimental for Parent Acid) | Source |
|-----------------------------|---------------------------------------------------------------------------------------------------|--------|
| IUPAC Name | Methyl 2-chloro-5-methylbenzoate | - |
| Parent Acid | 2-Chloro-5-methylbenzoic acid | [1] |
| CAS Number (Parent Acid) | 6342-60-5 | |
| Molecular Formula | C ₉ H ₉ ClO ₂ | - |
| Molecular Weight | 184.62 g/mol | - |
| Appearance | Expected to be a white to pale yellow solid or liquid | |
| Melting Point (Parent Acid) | 150 °C | |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. Poorly soluble in water. | |

Spectroscopic Analysis

Spectroscopic analysis is essential for the structural confirmation of **methyl 2-chloro-5-methylbenzoate**.

- ¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methyl group on the ring. The aromatic region will likely display a complex splitting pattern due to the substitution.

- **^{13}C NMR Spectroscopy:** The carbon NMR will show characteristic peaks for the carbonyl carbon of the ester, the methoxy carbon, the aromatic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chloro group and the electron-donating methyl group.
- **Infrared (IR) Spectroscopy:** The IR spectrum will be dominated by a strong absorption band for the $\text{C}=\text{O}$ stretch of the ester group, typically around $1720\text{--}1740\text{ cm}^{-1}$. Other significant peaks will include $\text{C}-\text{O}$ stretching and $\text{C}-\text{H}$ stretching vibrations.
- **Mass Spectrometry:** The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the methoxy group.

Synthesis of Methyl 2-chloro-5-methylbenzoate

The most direct and common method for the synthesis of **methyl 2-chloro-5-methylbenzoate** is the esterification of its parent carboxylic acid, 2-chloro-5-methylbenzoic acid.

Fischer Esterification: A Robust and Scalable Method

Fischer esterification is a classic and reliable acid-catalyzed esterification method.

Reaction Scheme:

Caption: Fischer Esterification of 2-chloro-5-methylbenzoic acid

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-methylbenzoic acid in an excess of methanol.
- **Catalyst Addition:** Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
- **Reaction:** Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

- **Purification:** Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude **methyl 2-chloro-5-methylbenzoate**. Further purification can be achieved by column chromatography or distillation.

Causality Behind Experimental Choices:

- **Excess Methanol:** Using methanol as the solvent and reactant drives the equilibrium towards the product side, maximizing the yield.
- **Acid Catalyst:** The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Reactivity and Synthetic Applications

The reactivity of **methyl 2-chloro-5-methylbenzoate** is governed by the interplay of the functional groups on the aromatic ring.

Reactivity of the Ester Group

The ester functionality is susceptible to nucleophilic acyl substitution. A common reaction is hydrolysis back to the parent carboxylic acid, which can be achieved under either acidic or basic conditions.

Influence of Ring Substituents

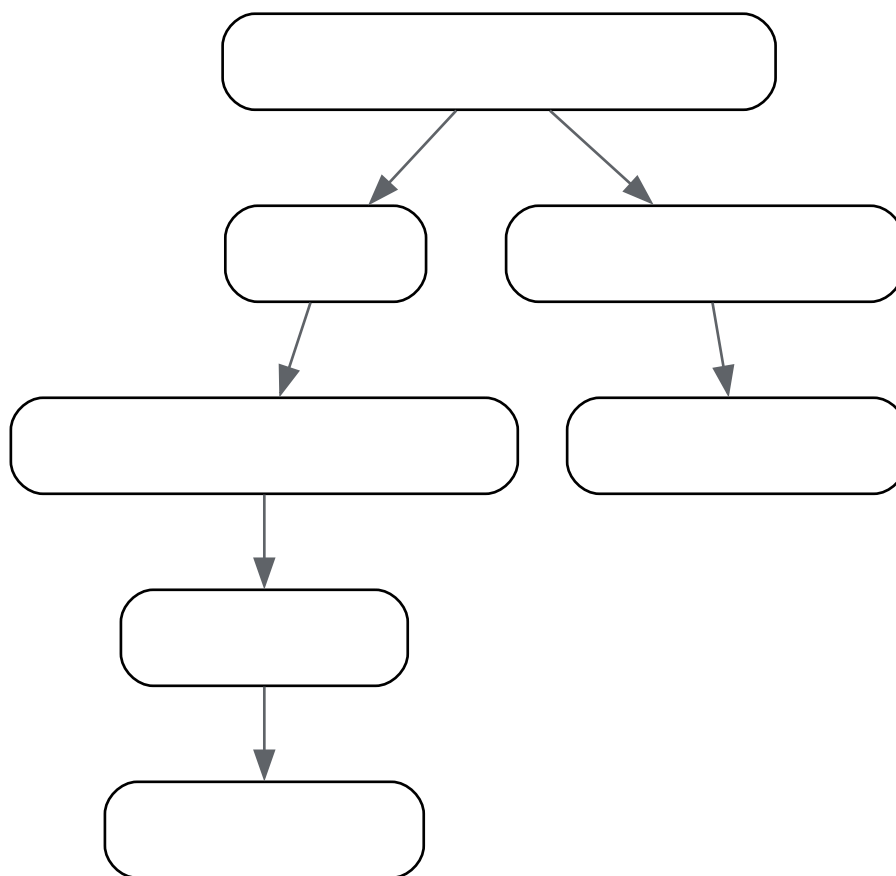
The chloro and methyl groups on the benzene ring influence its reactivity in electrophilic aromatic substitution reactions. The ester group is deactivating, making the ring less reactive than benzene. The chloro group is also deactivating but is an ortho-, para-director. The methyl group is activating and an ortho-, para-director. The combined effect of these groups will direct incoming electrophiles to specific positions on the ring.

Applications in Organic Synthesis

Methyl 2-chloro-5-methylbenzoate serves as a valuable building block in the synthesis of more complex molecules. The parent acid, 2-chloro-5-methylbenzoic acid, is known to be used in the synthesis of amides by coupling with amines.^[1] The methyl ester can be a more reactive

starting material for certain transformations and offers advantages in terms of solubility and handling.

Logical Relationship of Synthetic Utility:



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Sources

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